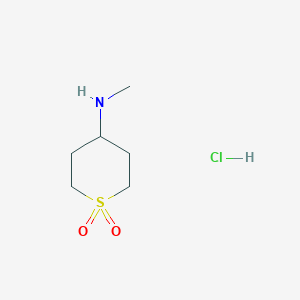
sodium 4-hydroxydecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biotechnology: Biosurfactant Production
Sodium 4-hydroxydecanoate is a component of rhamnolipids, a class of biosurfactants . These compounds have garnered attention due to their non-toxicity, biodegradability, and ability to reduce surface tension, making them suitable for various biotechnological applications. They are used in the synthesis of nanoparticles, which are crucial for drug delivery systems .
Biomedicine: Therapeutic Applications
In the field of biomedicine, sodium 4-hydroxydecanoate-related biosurfactants show potential as therapeutic agents. They can induce apoptosis in cancer cells, act as immunomodulators, and possess antimicrobial properties that are beneficial for developing new medications and treatments .
Food Industry: Food Preservation
The antimicrobial properties of compounds related to sodium 4-hydroxydecanoate can be utilized in the food industry to inhibit the growth of spoilage organisms. This application is particularly valuable in extending the shelf life of food products and preventing the emergence of biofilm formation .
Healthcare: Antimicrobial Agents
In healthcare, sodium 4-hydroxydecanoate derivatives can be used to formulate antimicrobial agents. These agents can be applied in sanitizers, disinfectants, and as preservatives in pharmaceutical products to enhance their safety and efficacy .
Pharmaceuticals: Drug Formulation
Sodium 4-hydroxydecanoate is used in the pharmaceutical industry for drug formulation. Its role in the synthesis of hydrogels makes it a valuable ingredient in controlled drug delivery systems, where it can help in modulating the release rate of drugs .
Environmental Remediation: Pollution Control
Environmental applications of sodium 4-hydroxydecanoate include its use in pollution control. Its involvement in the production of biopolymers like polyhydroxyalkanoates, which are biodegradable, makes it a candidate for developing sustainable materials for environmental cleanup efforts .
Mecanismo De Acción
Target of Action
Sodium 4-hydroxydecanoate, similar to its close analog 5-hydroxydecanoate, primarily targets the mitochondrial ATP-sensitive potassium (KATP) channels . These channels play a crucial role in protecting the heart against ischemic injury .
Mode of Action
Sodium 4-hydroxydecanoate acts as a blocker of the KATP channels . By inhibiting these channels, it can prevent the post-ischemic actions of K+ channel activators . This interaction with its targets leads to changes in the cellular energy state, affecting the balance of ATP production and consumption.
Biochemical Pathways
The compound is likely involved in the fatty acid metabolism pathways . It may participate in the biosynthesis of polyhydroxyalkanoates (PHAs), a family of biodegradable and biocompatible polyesters . The biosynthesis of PHA mainly occurs by several specific enzymatic reactions within bacterial cells .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability would be affected by these factors, but specific details are currently unavailable.
Result of Action
The inhibition of KATP channels by sodium 4-hydroxydecanoate can have significant effects at the molecular and cellular levels. For instance, it can affect the energy state of cells by altering ATP levels . In the context of ischemic injury, blocking these channels can influence the heart’s resistance to damage .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of sodium 4-hydroxydecanoate can be achieved through the reaction of 4-hydroxydecanoic acid with sodium hydroxide.", "Starting Materials": [ "4-hydroxydecanoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-hydroxydecanoic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the acid is completely dissolved.", "Heat the solution to 60-70°C and maintain this temperature for 2-3 hours.", "Cool the solution to room temperature and filter the resulting precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain sodium 4-hydroxydecanoate as a white solid." ] } | |
Número CAS |
50996-91-3 |
Nombre del producto |
sodium 4-hydroxydecanoate |
Fórmula molecular |
C10H19NaO3 |
Peso molecular |
210.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



